2-氯-5-硝基吡啶-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

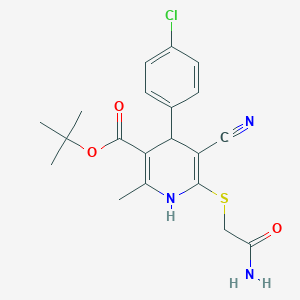

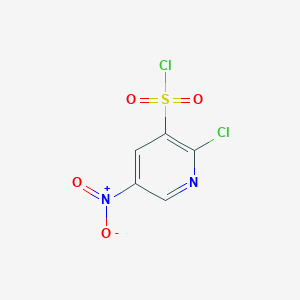

2-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound that is part of the pyridine sulfonates family. It is closely related to various substituted pyridines that have been studied for their potential applications in different chemical reactions and as precursors for the synthesis of other compounds. Although the provided papers do not directly discuss 2-chloro-5-nitropyridine-3-sulfonyl chloride, they offer insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyridine sulfonates often involves substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid and its potassium salt have been used to obtain various substituted pyridines, including 2-chloro-5-nitropyridine, through substitution of the sulfonate group by different nucleophiles . Additionally, 3-cyanopyridine-2-sulfonyl chlorides have been synthesized by oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones, which suggests that similar methods could be applicable for synthesizing 2-chloro-5-nitropyridine-3-sulfonyl chloride .

Molecular Structure Analysis

X-ray crystallography has been employed to verify the structures of related compounds, such as 5-nitropyridine-2-sulfonic acid . The molecular structure of 2-chloro-5-nitropyridine-3-sulfonyl chloride could potentially be analyzed using similar techniques to determine its crystalline structure and confirm the positions of the substituents on the pyridine ring.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives with various nucleophiles has been explored, indicating that these compounds can undergo substitution reactions to form a variety of products . The reaction of 3-nitropyridine with sulfite ions to yield disubstituted pyridines and the regioselectivity observed in reactions of 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone provide insights into the possible chemical behavior of 2-chloro-5-nitropyridine-3-sulfonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using IR, NMR, and electronic spectroscopy . Similarly, the structure and vibrational, electronic, and NMR analyses of 2-chloro-4-nitropyridine and its derivatives have been investigated . These studies provide a foundation for understanding the physical and chemical properties of 2-chloro-5-nitropyridine-3-sulfonyl chloride, such as its spectroscopic characteristics and reactivity.

科学研究应用

光谱和分子分析

- 2-氯-5-硝基吡啶及相关化合物的电子自旋共振光谱提供了对其分子结构和电子分布的见解。例如,还原过程中 2-氯-5-硝基吡啶的氯离子电离表明其反应性和结构动力学(Cottrell & Rieger, 1967)。

化学反应和途径

- 2-氯-5-硝基吡啶已用于各种化学反应中,有助于形成不同的化合物。例如,它与氨、水合肼、叠氮化钠、吲哚和咪唑的反应导致磺酰胺和磺酰叠氮化物的形成(Obafemi, 1982)。

- 5-硝基吡啶-2-磺酸中磺酸根被各种亲核试剂(包括 2-氯-5-硝基吡啶)取代,导致取代吡啶的产生(Bakke & Sletvold, 2003)。

药物合成和应用

- 2-氯-5-硝基吡啶在磺酰胺的合成中至关重要,正如该化合物与各种磺酰胺缩合生成在药物研究中很重要的衍生物所证明的(El-Basil 等人,1969)。

有机化学中的动力学和机理

- 涉及 2-氯-5-硝基吡啶的反应动力学和机理,例如亲核取代和开环反应,对于理解其反应性和在合成化学中的潜在应用至关重要(Hamed, 1997; Haynes & Pett, 2007) (Haynes & Pett, 2007)。

材料科学和染料合成

- 2-氯-5-硝基吡啶参与染料和合成纤维中间体的合成,证明了其在材料科学和工业应用中的效用(Bell 等人,1967)。

安全和危害

The compound is classified as dangerous, with hazard statements indicating it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-chloro-5-nitropyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUOJWVXAFKPJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-nitropyridine-3-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)